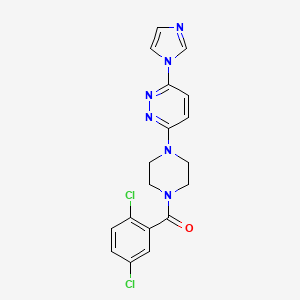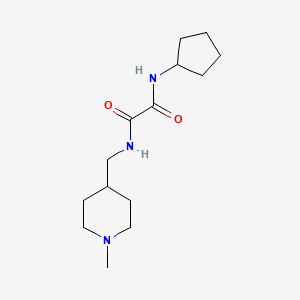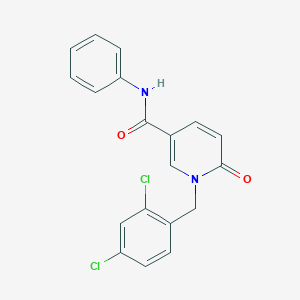
1-(2,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule is a complex organic compound, likely to have multiple rings and functional groups based on its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene. It also appears to have a dichlorobenzyl group, which is a benzene ring with two chlorine atoms and an attached methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,4-dichlorobenzyl chloride, have been synthesized through chloromethylation of p-dichlorobenzene .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity :
- The compound and its derivatives exhibit versatility in chemical synthesis, as demonstrated in a study where a pyridine-2,6-dicarboxamide derivative was synthesized and evaluated for antibacterial activities against various bacteria. The compound also showcased catalytic activity, being an efficient catalyst for transfer hydrogenation reactions of ketones (Özdemir et al., 2012).
Utility in Heterocyclic Synthesis :
- Enaminonitriles, closely related to the target compound, serve as key intermediates in the synthesis of diverse heterocyclic structures like pyrazoles, pyridines, and pyrimidines, underpinning the compound's significance in creating pharmacologically relevant structures (Fadda et al., 2012).
Contribution to Molecular Geometry and Vibrational Frequencies :
- Investigations into pyridine derivatives, structurally similar to the compound , have contributed valuable insights into molecular geometry, vibrational frequencies, and thermodynamic properties, enhancing the understanding of such compounds in various solvents (Özdemir et al., 2012).
Antimicrobial and Anticonvulsant Properties :
- Derivatives of the compound demonstrate antimicrobial activities, highlighting its potential in pharmaceutical applications. Additionally, certain derivatives are noted for their anticonvulsant properties, indicating the compound's significance in neurological therapeutics (Joshi, 2015).
Structural Analysis and Spectroscopic Investigations :
- The compound and its derivatives have been subjects of extensive structural analysis using X-ray diffraction, offering profound insights into molecular and crystal structures. Spectroscopic investigations like 1H NMR and UV/Vis absorption further enrich the understanding of these compounds' characteristics (Feklicheva et al., 2019).
Direcciones Futuras
While specific future directions for this compound are not available, similar compounds like imidazole and benzimidazole bioactive heterocycles have been extensively used in the clinic to treat various types of diseases with high therapeutic potential . Therefore, it’s possible that this compound could also have potential therapeutic applications.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-6-13(17(21)10-15)11-23-12-14(7-9-18(23)24)19(25)22-16-4-2-1-3-5-16/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKRGJJXCIQVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2601584.png)
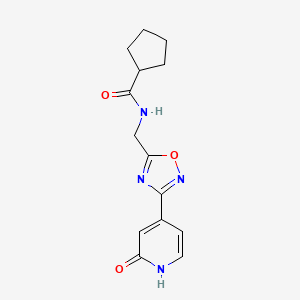
![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)
![Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2601588.png)
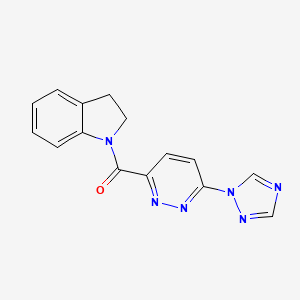

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2601593.png)

![2-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2601596.png)
![2-[4-(5-Fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2601599.png)
![3-[(2,6-dichlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2601600.png)
